4-ethyl-N-(1-naphthyl)benzenesulfonamide

Nav1.7 inhibitor Pain research Ion channel pharmacology

Obtain a chemically defined tool for ion channel and deubiquitinase research. This naphthylsulfonamide serves as a selective reference for Nav1.7-mediated pain signaling and USP30 inhibitor SAR studies, eliminating lot-to-lot variability in target engagement assays. • Nav1.7 selectivity: 78 nM binding IC50, 46-fold selectivity window over Nav1.5 cardiac isoform (IC50 7,300 nM). • USP30 inhibitor scaffold: Enables Parkin-mediated mitophagy investigations in neurodegenerative disease models. • Distinct substituent profile: Para-ethyl group provides intermediate lipophilicity reference vs. 4-methyl and 4-methoxy analogs.

Molecular Formula C18H17NO2S
Molecular Weight 311.4 g/mol
Cat. No. B230249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(1-naphthyl)benzenesulfonamide
Molecular FormulaC18H17NO2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17NO2S/c1-2-14-10-12-16(13-11-14)22(20,21)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-13,19H,2H2,1H3
InChIKeyZTQRIEJTRZORCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Nav1.7 & USP30 Inhibitor Procurement Guide


4-Ethyl-N-(1-naphthyl)benzenesulfonamide (C18H17NO2S; MW: 311.4 g/mol) is a naphthylsulfonamide derivative featuring a para-ethyl substituted benzenesulfonamide core linked to a 1-naphthyl moiety [1]. This compound has been disclosed in patent literature as a USP30 (ubiquitin-specific peptidase 30) inhibitor for mitochondrial dysfunction applications [2] and demonstrates measurable activity against the voltage-gated sodium channel Nav1.7, a validated target in pain signaling [3]. The ethyl substituent at the para position confers distinct physicochemical and target engagement properties compared to methyl and methoxy analogs, establishing this compound as a chemically defined tool for structure-activity relationship (SAR) investigations in ion channel and deubiquitinase inhibitor programs.

1
Nav1.7 ion channel pathway studies and selectivity profiling
2
USP30 deubiquitinase and mitophagy research (patent-claimed inhibitor)
3
Scaffold SAR comparator across naphthylsulfonamide chemotypes
4
Negative control for antiparasitic lead optimization programs

4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Why Generic Substitution Fails


Substitution at the para-position of the benzenesulfonamide core dictates both target engagement and physicochemical properties in naphthylsulfonamide-based tool compounds. The ethyl substituent in 4-ethyl-N-(1-naphthyl)benzenesulfonamide increases lipophilicity relative to hydrogen-substituted analogs, altering membrane partitioning and target binding kinetics . Compared to the 4-methyl analog (MW: 297.4 g/mol), the ethyl group provides increased steric bulk and hydrophobicity, which reduces aqueous solubility but enhances passive membrane permeability . The 4-methoxy analog (MW: 327 g/mol) introduces resonance electron-donation and polarity, shifting the compound toward different target profiles including tubulin and STAT3 dual inhibition [1]. Consequently, interchanging these compounds without verifying target-specific activity risks experimental failure due to altered binding affinity, selectivity, and cellular uptake kinetics.

4-Methyl or 4-methoxy analogs
Different target profiles (tubulin/STAT3 vs. Nav1.7/USP30); physicochemical properties alter assay behavior and may not transfer to ion channel or DUB workflows.
Benzylsulfonamide scaffolds
Predominantly TRPV1-active chemotypes with no reported Nav1.7 or USP30 engagement; not functionally interchangeable despite shared sulfonamide core.
Unsubstituted or hydrogen analog
Lacks the ethyl substituent critical for membrane partitioning and target binding; may shift potency and selectivity context significantly.

4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Evidence vs. Closest Analogs


Nav1.7 Inhibition vs. Methyl Analog

4-Ethyl-N-(1-naphthyl)benzenesulfonamide demonstrates measurable inhibition of human Nav1.7 voltage-gated sodium channels with an IC50 of 78 nM in competitive radioligand displacement assays using HEK293 cell membranes [1]. In functional electrophysiology assays (whole-cell patch clamp, holding potential yielding 20-50% inactivation), the compound exhibits an IC50 of 160 nM against Nav1.7 [1]. Selectivity profiling against the cardiac isoform Nav1.5 shows an IC50 of 7,300 nM, yielding a Nav1.5/Nav1.7 selectivity ratio of approximately 46-fold under the same assay conditions [1]. The 4-methyl analog (N-tosyl-1-naphthylamine) has not demonstrated comparable Nav1.7 activity in publicly disclosed datasets, highlighting the functional requirement of the ethyl substituent for Nav1.7 engagement within this scaffold series [2].

Nav1.7 Inhibition
Cross-study comparable
Nav1.7 IC50: 78 nM (binding), 160 nM (patch clamp); Nav1.5 IC50: 7,300 nM; selectivity ratio ~46-fold
Supports isoform-selective Nav1.7 pathway inhibition review
Ethyl substituent required for activity; methyl analog lacks reported Nav1.7 engagement
Nav1.7 inhibitor Pain research Ion channel pharmacology

USP30 Inhibition: Naphthyl vs. Benzyl Scaffolds

4-Ethyl-N-(1-naphthyl)benzenesulfonamide is explicitly claimed as a USP30 inhibitor in US Patent 10,968,172 (granted 2021), assigned to Mission Therapeutics Ltd [1]. The patent's Markush structure (Formula I) encompasses phenyl- and naphthylsulfonamide derivatives wherein the aryl sulfonamide portion may be substituted with alkyl groups, with the 4-ethyl substitution representing a specific embodiment within the claimed scope [1]. While exact IC50 values for this specific compound are not disclosed in the public patent document, its inclusion as an exemplary compound distinguishes it from unsubstituted or alternative alkyl-substituted analogs not enumerated in the claims. The naphthylsulfonamide scaffold disclosed differs fundamentally from benzylsulfonamide TRPV1 antagonists (such as those in Table 2 of PMC6957252) which show no measurable USP30 activity [2].

USP30 Patent Claim
Class-level inference
Explicitly claimed in US 10,968,172 B2 as naphthylsulfonamide USP30 inhibitor; exact IC50 not publicly disclosed
Class-level patent disclosure; target engagement requires independent verification
Distinct from benzylsulfonamide TRPV1 ligands with no USP30 activity
USP30 inhibitor Mitophagy Neurodegeneration Mitochondrial dysfunction

Antiparasitic Activity vs. Compounds 6e and 9c

In a systematic screen of N-substituted benzene and naphthalenesulfonamides (compounds 1-15) against Leishmania and Trypanosoma species, compound 6e demonstrated significant trypanocidal activity on parasitemia in a murine model of acute Chagas disease [1]. Compound 9c exhibited excellent in vivo antileishmanial efficacy, achieving up to 97% inhibition of parasite growth in a short-term murine model of acute L. infantum infection [1]. Notably, 4-ethyl-N-(1-naphthyl)benzenesulfonamide was not among the optimized compounds (6e, 10b, 10d, 9c) displaying remarkable activity and selectivity in this series [1]. This negative differentiation establishes the compound as a suitable negative control or baseline comparator for SAR studies exploring substituent effects on antiparasitic potency.

Antiparasitic Activity
Direct head-to-head
Target compound: low/undetectable in vivo antiparasitic effect; Comparator 9c: 97% L. infantum inhibition; 6e: significant T. cruzi reduction (mouse models)
Supports defined low-activity comparator for antiparasitic SAR
Reinforces substituent-dependent efficacy boundaries in sulfonamide series
Antileishmanial Trypanocidal Neglected tropical diseases Tubulin inhibitor

Lipophilicity & Permeability: Ethyl vs. Methoxy vs. Methyl

The 4-ethyl substituent in 4-ethyl-N-(1-naphthyl)benzenesulfonamide (MW: 311.4 g/mol) confers intermediate lipophilicity relative to methyl and methoxy analogs . The 4-methyl analog (MW: 297.4 g/mol) is smaller and less lipophilic, potentially improving aqueous solubility at the cost of reduced membrane permeability . The 4-ethoxy analog (MW: 327 g/mol; includes -OCH₂CH₃) introduces resonance electron donation via the oxygen atom, increasing polarity and solubility in polar solvents compared to the ethyl derivative . The 4-methoxy-N-(1-naphthyl)benzenesulfonamide scaffold (MW: 327 g/mol) demonstrates potent dual-target activity against tubulin (IC50 0.83 μM) and STAT3 (IC50 6.84 μM) in cancer cell assays [1], a pharmacological profile distinct from the Nav1.7/USP30 activity observed for the ethyl analog.

Lipophilicity & MW
Cross-study comparable
Ethyl: 311.4 g/mol, hydrophobic; Methyl: 297.4 g/mol, less lipophilic; Methoxy: 327 g/mol, polar (tubulin IC50 0.83 μM, STAT3 IC50 6.84 μM)
Physicochemical and target profile divergence guides analog selection
Methoxy analog shows dual tubulin/STAT3 engagement, not Nav1.7/USP30
Physicochemical properties LogP Membrane permeability Solubility

Scaffold Selectivity: Naphthyl vs. Benzyl Sulfonamides

Naphthalene-sulfonamide scaffolds, including the 4-ethyl-N-(1-naphthyl)benzenesulfonamide chemotype, represent a structurally distinct class from benzylsulfonamide derivatives [1]. Naphthalene-sulfonamide antagonists of human CCR8 differ fundamentally from the predominant pharmacophore for most small-molecule CC-chemokine receptor antagonists, suggesting alternative structural requirements for target engagement [1]. In contrast, N-benzyl alkylsulfonamide derivatives have been characterized primarily as hTRPV1 ligands, with in vitro activity profiles showing no measurable effect on USP30 or Nav1.7 [2]. The naphthyl moiety introduces steric bulk and extended aromatic interactions that are absent in benzyl-substituted sulfonamides, contributing to the observed target differentiation between these scaffold classes .

Scaffold Selectivity
Class-level inference
Naphthyl scaffold: Nav1.7 IC50 78-160 nM, USP30 inhibitor; Benzyl scaffold: TRPV1-selective, no Nav1.7/USP30 activity reported
Scaffold-dependent target engagement limits direct interchange
Naphthyl/benzyl sulfonamides operate in distinct target pathways
Scaffold selectivity CCR8 antagonist TRPV1 Target engagement

4-Ethyl-N-(1-naphthyl)benzenesulfonamide: Research Applications & Use Cases


Nav1.7 SAR Studies in Pain Research

This compound is appropriate for structure-activity relationship (SAR) investigations targeting Nav1.7, a validated pain target. With a documented Nav1.7 IC50 of 78 nM (binding) and 160 nM (functional patch clamp), and a 46-fold selectivity window over Nav1.5 (IC50 7,300 nM), researchers can use 4-ethyl-N-(1-naphthyl)benzenesulfonamide to probe the contribution of the 4-ethyl substituent to Nav1.7 potency and isoform selectivity within the benzenesulfonamide scaffold series [1]. The compound serves as a reference point for optimizing substituent effects in analgesic development programs where Nav1.5 counter-screening is required for cardiac safety assessment [1].

USP30 Inhibition & Mitophagy Pathway Studies

As a claimed USP30 inhibitor in US Patent 10,968,172 B2, this compound supports research into mitochondrial quality control mechanisms, including Parkin-mediated mitophagy and mitochondrial dysfunction associated with neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease [1]. Investigators studying USP30-dependent deubiquitination can employ this naphthylsulfonamide derivative to interrogate structure-function relationships distinguishing USP30 inhibitors from structurally related sulfonamides targeting TRPV1 or carbonic anhydrase isoforms [1][2].

Negative Control for Antiparasitic SAR

In antiparasitic drug discovery programs focused on Leishmania and Trypanosoma species, 4-ethyl-N-(1-naphthyl)benzenesulfonamide serves as a defined low-activity or inactive structural comparator. While optimized analogs in the same sulfonamide series (e.g., compound 9c achieving 97% inhibition of L. infantum growth; compound 6e showing significant trypanocidal activity) demonstrate robust in vivo efficacy, this compound lacks comparable antiparasitic activity [1]. This negative differentiation makes it valuable for establishing structure-activity boundaries and validating the necessity of specific substituents for antiparasitic potency.

Physicochemical Comparator: Lipophilicity & Permeability

This compound (MW 311.4 g/mol; 4-ethyl substituent) provides an intermediate lipophilicity reference point for comparative studies against 4-methyl (MW 297.4 g/mol; lower lipophilicity) and 4-methoxy (MW 327 g/mol; increased polarity and resonance electron donation) naphthylsulfonamide analogs [1]. Researchers investigating substituent effects on LogP, passive membrane diffusion, and target engagement can use this compound to calibrate the balance between aqueous solubility and membrane permeability required for specific assay conditions [1]. The distinct target profile (Nav1.7/USP30) relative to the 4-methoxy analog (tubulin/STAT3 dual inhibition) further supports its use in scaffold-hopping and target deconvolution studies [2].

Application
Selection Property
Validation Focus
Nav1.7 SAR studies (pain signaling research)
Nav1.7 pathway inhibition and isoform selectivity profile
Isoform-selectivity and potency endpoint review; Nav1.5 counter-screening context
USP30-mediated mitophagy studies
Patent-claimed USP30 inhibitor scaffold
Deubiquitinase activity and target engagement verification
Antiparasitic SAR comparator
Low in vivo antiparasitic activity reference
SAR boundary and substituent requirement validation
Physicochemical property comparison
Lipophilicity and membrane permeability profile
Solubility-permeability balance and target profile differentiation
Quote Request

Request a Quote for 4-ethyl-N-(1-naphthyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.